![molecular formula C9H15BClNO2 B591612 (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride CAS No. 1485417-01-3](/img/structure/B591612.png)
(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
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Overview
Description
“(3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride” is an organic compound with the CAS Number: 1485417-01-3 . It has a molecular weight of 215.49 and its IUPAC name is 3-[(dimethylamino)methyl]phenylboronic acid hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters has been reported, which could potentially be used in the synthesis of this compound . Additionally, the preparation of compounds with boronic acid groups is relatively simple and well-known .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .Chemical Reactions Analysis
Boronic acids are known to undergo various chemical reactions. For example, they can be used as reactants in the synthesis of different protein effectors . They can also participate in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
A study by Meller et al. (1998) describes the reduction of dichloro(2-((dimethylamino)methyl)phenyl-C,N)boron with sodium, forming 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane. This research explores the chemical properties and potential applications of boron-containing compounds in organometallic chemistry (Meller, Hoppe, Maringgele, Haase, & Noltemeyer, 1998).
Asakura, Ōki, and Toyota (2000) investigated the deprotonation of N-Methyl groups in certain phenylborane derivatives, leading to potential applications in organic synthesis and material science (Asakura, Ōki, & Toyota, 2000).
Elfeky (2011) developed a fluorescent boronic acid sensor for detecting sugars and nucleosides, which has potential clinical applications in disease detection and treatment (Elfeky, 2011).
A study by Fischer and Bock (1985) involved reactions of chloroauric acid with certain dimethylamino compounds, leading to the formation of gold complexes. This has implications for the development of novel organometallic compounds (Fischer & Bock, 1985).
Okasaka and Kitano (2010) developed a novel vinyl monomer based on dimethylaminophenylboronic acid, leading to applications in sensing sugars, which is relevant in biomedical research (Okasaka & Kitano, 2010).
Barrón, Hall, Natoff, and Vallance (1965) explored the pharmacological properties of a compound related to dimethylamino phenylboronic acid, which showed anticonvulsant and diuretic effects, indicating potential in drug development (Barrón, Hall, Natoff, & Vallance, 1965).
Zagade et al. (2020) conducted a study on a boronic acid-based anticancer molecule, showcasing its potential in cancer therapy (Zagade, Shard, Shinde, Sahu, & Sengupta, 2020).
Norrild and Søtofte (2002) synthesized new boronic acids for glucose sensing, relevant in diabetes management and research (Norrild & Søtofte, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .
Action Environment
The compound is relatively stable and environmentally benign . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other reagents .
properties
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTVXNFNTNAFSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)C)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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